1-Chloro-3-ethoxypropan-2-ol

Description

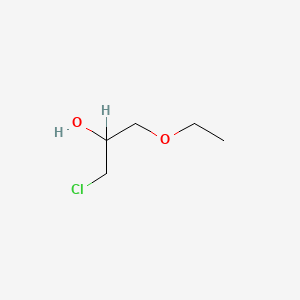

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-chloro-3-ethoxypropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11ClO2/c1-2-8-4-5(7)3-6/h5,7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHIINWKFCZSGNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00338214 | |

| Record name | 1-chloro-3-ethoxypropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00338214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4151-98-8 | |

| Record name | 1-Chloro-3-ethoxy-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4151-98-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-chloro-3-ethoxypropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00338214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-CHLORO-3-ETHOXY-2-PROPANOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 1-Chloro-3-ethoxypropan-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 1-Chloro-3-ethoxypropan-2-ol (CAS No: 4151-98-8). The information is curated for professionals in research and development, with a focus on presenting clear, quantitative data and detailed experimental methodologies.

Core Physical and Chemical Properties

This compound is an organic compound with the chemical formula C5H11ClO2.[1][2][3] It is recognized as a colorless to pale yellow liquid with a pungent odor and is readily soluble in water.[4] This compound serves as a key intermediate in various chemical syntheses.

Quantitative Data Summary

The following table summarizes the key physical properties of this compound, compiled from various chemical data sources.

| Property | Value | Source |

| Molecular Weight | 138.59 g/mol | [1][2][3] |

| Density | 1.1 ± 0.1 g/cm³ | [1] |

| 1.107 g/cm³ @ 25 °C | [2] | |

| Boiling Point | 200.9 ± 20.0 °C at 760 mmHg | [1] |

| 104-106 °C @ 60 Torr | [2] | |

| Melting Point | N/A | [1] |

| Flash Point | 75.3 ± 21.8 °C | [1] |

| 75 °C | [2] | |

| Refractive Index | 1.439 | [1][2] |

| LogP | 0.43 | [1] |

| Vapor Pressure | 0.1 ± 0.8 mmHg at 25°C | [1] |

| Exact Mass | 138.044754 | [1] |

Experimental Protocols for Property Determination

Accurate determination of physical properties is crucial for the characterization and application of chemical compounds. Below are detailed methodologies for measuring key physical properties of liquid compounds like this compound.

Determination of Density

The density of a liquid can be determined by accurately measuring the mass of a known volume.[5][6]

Apparatus:

-

Analytical balance

-

Graduated cylinder or pycnometer (density bottle)[5]

-

Thermometer

Procedure:

-

Mass of Empty Container: Weigh a clean, dry graduated cylinder or pycnometer on an analytical balance and record its mass (m1).[5][6]

-

Volume of Liquid: Add a specific volume of the liquid (e.g., 20 mL) into the graduated cylinder.[6] For higher accuracy, a pycnometer is filled completely. Record the volume (V), reading the bottom of the meniscus at eye level to avoid parallax error.[5]

-

Mass of Container with Liquid: Weigh the container with the liquid and record the combined mass (m2).[5][6]

-

Temperature: Measure and record the temperature of the liquid, as density is temperature-dependent.[6]

-

Calculation: Calculate the mass of the liquid (m = m2 - m1). The density (ρ) is then calculated using the formula: ρ = m / V[5]

-

Replication: Repeat the measurement multiple times and calculate the average to ensure accuracy and precision.[5][7]

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[8] Distillation and the capillary method are common techniques for its determination.[9]

Capillary Method: This micro method is suitable for small sample volumes.[10]

Apparatus:

-

Capillary tube (sealed at one end)

-

Small test tube or fusion tube

-

Thermometer

-

Heating apparatus (e.g., Thiele tube with heating oil or a hot plate with a beaker of oil)[10]

-

Stirring rod

Procedure:

-

Sample Preparation: Place a small amount of the liquid into the small test tube.

-

Capillary Placement: Invert a capillary tube (sealed end up) and place it inside the test tube containing the liquid.[11]

-

Assembly: Attach the test tube to a thermometer. Immerse the assembly in a heating bath, ensuring the liquid level is below the opening of the test tube.

-

Heating: Heat the bath slowly and stir continuously to ensure uniform temperature distribution.

-

Observation: As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles. As the boiling point is approached, a rapid and continuous stream of bubbles will emerge from the capillary tube.[10]

-

Cooling and Measurement: Stop heating and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn into the capillary tube.[8][10]

Determination of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. It is a characteristic property of a substance.

Apparatus:

-

Refractometer (e.g., Abbe refractometer)

-

Constant temperature water bath

Procedure:

-

Calibration: Calibrate the refractometer using a standard sample with a known refractive index, such as distilled water.

-

Sample Application: Place a few drops of the liquid sample onto the prism of the refractometer.

-

Temperature Control: Circulate water from a constant temperature bath through the refractometer to maintain a stable temperature, as the refractive index is temperature-dependent.

-

Measurement: Close the prism and adjust the instrument to bring the dividing line between the light and dark fields into sharp focus on the crosshairs of the eyepiece.

-

Reading: Read the refractive index value from the instrument's scale.

-

Cleaning: Clean the prism surfaces thoroughly after each measurement.

Experimental Workflows and Logical Relationships

The characterization of a novel or uncharacterized liquid compound follows a logical workflow to determine its physical properties.

Caption: Workflow for Physical Property Characterization.

This diagram illustrates a standard workflow for determining the key physical properties of a liquid chemical sample, from initial preparation to the final data reporting.

References

- 1. 1-Chloro-3-ethoxy-2-propanol | CAS#:4151-98-8 | Chemsrc [chemsrc.com]

- 2. echemi.com [echemi.com]

- 3. 1-Chloro-3-ethoxy-2-propanol | C5H11ClO2 | CID 547683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 6. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Video: Boiling Points - Concept [jove.com]

- 9. vernier.com [vernier.com]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. byjus.com [byjus.com]

Spectroscopic Profile of 1-Chloro-3-alkoxypropan-2-ols: A Technical Guide

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-chloro-3-alkoxypropan-2-ol derivatives, compounds of interest in synthetic chemistry and drug development. Due to the limited availability of public spectroscopic data for 1-chloro-3-ethoxypropan-2-ol, this document presents a detailed analysis of its close analogue, 1-chloro-3-methoxypropan-2-ol, to serve as a representative example of the spectroscopic characteristics of this class of compounds. The methodologies and interpretation principles are directly applicable to the ethoxy derivative.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for 1-chloro-3-methoxypropan-2-ol. These values provide a foundational dataset for the identification and characterization of this and related structures.

Table 1: ¹H NMR Spectroscopic Data for 1-Chloro-3-methoxypropan-2-ol

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~3.9 | m | H-2 (CH-OH) |

| ~3.6 | d | H-1 (CH₂Cl) |

| ~3.4 | d | H-3 (CH₂OCH₃) |

| ~3.3 | s | -OCH₃ |

| ~2.5 | br s | -OH |

Note: 'm' denotes a multiplet, 'd' a doublet, 's' a singlet, and 'br s' a broad singlet. The exact chemical shifts and coupling constants can vary depending on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data for 1-Chloro-3-methoxypropan-2-ol

| Chemical Shift (δ) ppm | Assignment |

| ~73 | C-3 (CH₂OCH₃) |

| ~70 | C-2 (CH-OH) |

| ~59 | -OCH₃ |

| ~46 | C-1 (CH₂Cl) |

Table 3: Mass Spectrometry Data for 1-Chloro-3-methoxypropan-2-ol[1]

| m/z | Relative Intensity | Proposed Fragment |

| 75 | High | [CH₂(OH)CH₂OCH₃]⁺ |

| 45 | High | [CH₂OCH₃]⁺ |

| 43 | Moderate | [C₃H₇]⁺ |

Table 4: Key IR Absorption Frequencies for 1-Chloro-3-methoxypropan-2-ol

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3400 (broad) | O-H stretch (alcohol) |

| ~2930, 2880 | C-H stretch (alkane) |

| ~1120 | C-O stretch (ether and alcohol) |

| ~750 | C-Cl stretch |

Experimental Protocols

The following sections detail the generalized methodologies for acquiring the spectroscopic data presented above. These protocols are standard for the analysis of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of the analyte (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube to a final volume of approximately 0.6 mL. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm).

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a field strength of, for example, 300 MHz or higher for protons.

¹H NMR Acquisition: The instrument is tuned and shimmed to optimize the magnetic field homogeneity. A standard pulse sequence is used to acquire the free induction decay (FID). The acquisition parameters typically include a spectral width of 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds between scans.

¹³C NMR Acquisition: A proton-decoupled pulse sequence is commonly used to simplify the spectrum and enhance the signal-to-noise ratio. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are generally required compared to ¹H NMR.

Mass Spectrometry (MS)

Sample Introduction: For volatile compounds like 1-chloro-3-alkoxypropan-2-ols, Gas Chromatography-Mass Spectrometry (GC-MS) is the technique of choice. The sample is dissolved in a volatile solvent (e.g., dichloromethane, methanol) and injected into the gas chromatograph.

Gas Chromatography: The GC is equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The oven temperature is programmed to ramp up to ensure the separation of the analyte from any impurities or the solvent. Helium is typically used as the carrier gas.

Mass Spectrometry: As the analyte elutes from the GC column, it enters the mass spectrometer. Electron Ionization (EI) is a common ionization method, where the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing fragmentation. The resulting ions are then separated by their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the IR beam path, and the sample spectrum is acquired. The instrument software automatically subtracts the background spectrum to produce the final IR spectrum of the sample. The data is typically collected over a range of 4000 to 400 cm⁻¹.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the relationship between the spectroscopic data and the chemical structure.

Solubility Profile of 1-Chloro-3-ethoxypropan-2-ol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Chloro-3-ethoxypropan-2-ol, a key intermediate in various chemical syntheses. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on qualitative solubility predictions based on the compound's molecular structure and by analogy to similar molecules. Furthermore, it outlines a general experimental protocol for the precise determination of its solubility in various organic solvents. This guide also includes a detailed description of a common synthetic route for this compound and a hypothetical metabolic pathway, both visualized with process flow diagrams. This information is intended to assist researchers and professionals in the effective handling, application, and further investigation of this compound.

Introduction

This compound (CAS No: 4151-98-8) is an organic compound with the chemical formula C₅H₁₁ClO₂. Its structure, featuring a chloromethyl group, a secondary alcohol, and an ether linkage, imparts a unique combination of polarity and lipophilicity. Understanding its solubility in various organic solvents is crucial for its application in synthesis, formulation, and biological studies. This guide aims to provide a foundational understanding of its solubility profile and the methodologies to quantify it.

Predicted Solubility of this compound

Based on the principle of "like dissolves like," the solubility of this compound in different organic solvents can be qualitatively predicted. The presence of a hydroxyl group suggests solubility in polar protic solvents, while the ether linkage and the chlorinated alkyl chain indicate potential solubility in a range of polar aprotic and non-polar solvents.

For a more concrete, albeit still qualitative, prediction, we can consider the solubility of a structurally similar compound, 3-Chloropropane-1,2-diol. This related diol is highly soluble in water and also soluble in alcohols and ethers.[1][2] The replacement of a hydroxyl group with an ethoxy group to form this compound is expected to decrease its polarity, thereby slightly reducing its solubility in highly polar solvents like water and increasing its solubility in less polar organic solvents.

The following table summarizes the predicted qualitative solubility of this compound in a selection of common organic solvents.

| Solvent Category | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Ethanol | Soluble | The hydroxyl group of this compound can form hydrogen bonds with ethanol. The overall polarity is similar. |

| Methanol | Soluble | Similar to ethanol, methanol is a polar protic solvent capable of hydrogen bonding. | |

| Water | Moderately Soluble | The presence of the hydroxyl and ether groups allows for some hydrogen bonding with water, but the chloroalkane and ethyl groups reduce overall miscibility compared to more polar analogues like 3-Chloropropane-1,2-diol. | |

| Polar Aprotic | Acetone | Soluble | The polarity of acetone is suitable to dissolve this compound through dipole-dipole interactions. |

| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a highly polar aprotic solvent that is a good solvent for a wide range of organic compounds. | |

| Acetonitrile | Soluble | Acetonitrile's polarity should be sufficient to dissolve the compound. | |

| Non-Polar | Toluene | Sparingly Soluble | The non-polar aromatic nature of toluene may have limited affinity for the polar functional groups of this compound. |

| Hexane | Insoluble | As a non-polar aliphatic solvent, hexane is unlikely to dissolve the relatively polar this compound. |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental method is required. The isothermal shake-flask method is a widely accepted technique for determining the solubility of a liquid solute in a solvent.

Objective: To determine the concentration of this compound in a saturated solution of a specific organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker bath or incubator

-

Calibrated thermometer

-

Centrifuge

-

Volumetric flasks and pipettes

-

Analytical balance

-

Gas chromatograph with a flame ionization detector (GC-FID) or a high-performance liquid chromatograph with a suitable detector (HPLC)

-

Syringes and syringe filters (chemically compatible with the solvent)

Procedure:

-

Preparation of Supersaturated Solution: In a series of sealed vials, add an excess amount of this compound to a known volume of the selected organic solvent.

-

Equilibration: Place the vials in the thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C). Shake the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature to allow the undissolved solute to settle. Centrifugation at the same temperature can be used to facilitate phase separation.

-

Sampling: Carefully extract an aliquot of the clear, saturated supernatant using a syringe. Immediately filter the aliquot through a syringe filter to remove any undissolved micro-droplets.

-

Dilution: Accurately dilute the filtered aliquot with the same solvent to a concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a pre-calibrated GC-FID or HPLC method to determine the concentration of this compound.

-

Data Analysis: Calculate the solubility as the concentration of this compound in the saturated solution, typically expressed in g/100 mL or mol/L.

Synthesis and Potential Metabolism

Synthesis Workflow

This compound is commonly synthesized via the ring-opening of epichlorohydrin with ethanol. This reaction is typically catalyzed by an acid or a base. The following diagram illustrates a generalized workflow for this synthesis.

Caption: Synthesis workflow for this compound.

Hypothetical Metabolic Pathway

The in vivo metabolism of this compound has not been extensively studied. However, based on its functional groups, a hypothetical metabolic pathway can be proposed. The metabolism of halogenated alkanes often involves cytochrome P450 enzymes. The ether linkage could be subject to O-dealkylation, and the secondary alcohol could be oxidized by alcohol dehydrogenase.

The following diagram presents a plausible, though hypothetical, metabolic fate of the molecule.

Caption: Hypothetical metabolic pathway of this compound.

Conclusion

While quantitative solubility data for this compound in organic solvents remains to be fully elucidated in scientific literature, this guide provides a robust framework for its qualitative assessment and experimental determination. The provided synthesis workflow and hypothetical metabolic pathway offer valuable insights for researchers and drug development professionals. Further experimental studies are encouraged to establish a comprehensive and quantitative solubility profile of this important chemical intermediate.

References

Technical Guide: Physicochemical Properties of 1-Chloro-3-ethoxypropan-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the core physicochemical properties of 1-Chloro-3-ethoxypropan-2-ol, a chemical compound relevant in various research and development applications. The data is presented for easy reference and is supplemented by a procedural workflow for its determination.

Core Physicochemical Data

The fundamental molecular properties of this compound have been determined and are summarized below. These values are critical for experimental design, reaction stoichiometry, and analytical characterization.

| Property | Value | Unit |

| Molecular Formula | C5H11ClO2 | |

| Molecular Weight | 138.59 | g/mol |

| Exact Mass | 138.0447573 | Da |

| Density | 1.107 | g/cm³ |

| Boiling Point | 104-106 | °C at 60 Torr |

| Flash Point | 75 | °C |

| Refractive Index | 1.439 |

Table 1: Summary of key physicochemical properties for this compound.[1][2][3]

Experimental Protocols

The determination of the molecular weight and formula of a compound like this compound typically involves a combination of mass spectrometry and elemental analysis.

1. Mass Spectrometry for Molecular Weight and Formula Determination:

-

Objective: To determine the exact mass of the molecule and its fragments, which aids in elucidating the molecular formula.

-

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is used.

-

Ionization: An appropriate ionization technique is selected. Electrospray ionization (ESI) is common for polar molecules like this.

-

Analysis: The instrument is calibrated using a known standard. The sample is then introduced, and the mass-to-charge ratio (m/z) of the molecular ion is measured with high precision.

-

Data Processing: The exact mass obtained is used in a formula calculator, often integrated into the instrument's software. By inputting the detected exact mass and specifying the possible elements present (Carbon, Hydrogen, Chlorine, Oxygen), the software generates a list of possible molecular formulas. The most plausible formula is selected based on chemical sense and isotopic pattern analysis. The molecular weight is calculated from this formula.[3]

-

2. Elemental Analysis:

-

Objective: To determine the percentage composition of each element (C, H, Cl, O) in the compound, which validates the molecular formula derived from mass spectrometry.

-

Methodology:

-

Instrumentation: A CHN elemental analyzer is used for carbon and hydrogen. Oxygen is typically determined by pyrolysis, and chlorine is determined by titration or ion chromatography after combustion.

-

Procedure: A precisely weighed sample of the compound is combusted in a furnace. The resulting gases (CO₂, H₂O, etc.) are separated and quantified by detectors.

-

Calculation: The percentage of each element is calculated. These percentages are then used to determine the empirical formula. By comparing the empirical formula weight with the molecular weight from mass spectrometry, the molecular formula is confirmed.

-

Logical Workflow for Characterization

The following diagram illustrates the logical workflow for determining the molecular formula and weight of a chemical compound such as this compound.

Figure 1: Workflow for Molecular Formula and Weight Determination.

This guide provides the essential data and procedural context for this compound, facilitating its use in a research and development setting. The molecular formula is C5H11ClO2.[1][2][4] The molecular weight is 138.59 g/mol .[1][2][5]

References

An In-depth Technical Guide on the Safety and Handling of 1-Chloro-3-ethoxypropan-2-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling of 1-Chloro-3-ethoxypropan-2-ol (CAS No: 4151-98-8), a chemical intermediate used in various industrial applications.[1] Due to its potential hazards, a thorough understanding of its properties and associated safety measures is crucial for personnel handling this substance.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a pungent odor.[2] It is readily soluble in water.[2] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C5H11ClO2 | [1] |

| Molecular Weight | 138.59 g/mol | [1][2] |

| CAS Number | 4151-98-8 | [1] |

| Density | 1.107 g/cm³ at 25 °C | [1] |

| Boiling Point | 104-106 °C at 60 Torr | [1] |

| Flash Point | 75 °C | [1] |

| Refractive Index | 1.439 | [1] |

| XLogP3 | 0.43 | [1] |

Hazard Identification and Classification

This compound is classified as a hazardous substance.[1][2] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound:

-

H302: Harmful if swallowed (Acute toxicity, oral - Category 4)[1][2]

-

H315: Causes skin irritation (Skin irritation - Category 2)[1][2]

-

H318: Causes serious eye damage (Serious eye damage - Category 1)[1][2]

-

H335: May cause respiratory irritation (Specific target organ toxicity – single exposure, respiratory tract irritation - Category 3)[1][2]

Pictograms:

Danger

Signal Word: Danger[1]

Toxicological Information

Inferred Toxicological Pathways

Based on the metabolism of similar halohydrins, it is plausible that this compound could be metabolized in vivo to a reactive epoxide intermediate. This epoxide can then conjugate with glutathione, leading to detoxification and excretion, or it can interact with cellular macromolecules such as DNA and proteins, potentially leading to cytotoxicity and genotoxicity.

Caption: Inferred metabolic pathway of this compound.

Experimental Protocols for Safety Assessment

For a comprehensive safety assessment of this compound, the following standard experimental protocols, based on OECD guidelines, are recommended.

Acute Oral Toxicity - Up-and-Down Procedure (UDP) (Based on OECD Guideline 425)

Objective: To determine the acute oral toxicity (LD50) of the substance.

Methodology:

-

Animal Model: Female rats are typically used.

-

Procedure: A single animal is dosed with the substance at a starting dose level.

-

Observation: The animal is observed for signs of toxicity and mortality over a 14-day period.

-

Sequential Dosing: If the animal survives, the next animal is dosed at a higher level. If the animal dies, the next is dosed at a lower level. This sequential process continues until the stopping criteria are met.

-

Data Analysis: The LD50 is calculated using the maximum likelihood method.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (Based on OECD Guideline 439)

Objective: To assess the potential of the substance to cause skin irritation.

Methodology:

-

Test System: A reconstructed human epidermis model (e.g., EpiDerm™, EpiSkin™).

-

Procedure: The test substance is applied topically to the surface of the skin tissue.

-

Exposure: The tissue is exposed to the substance for a defined period (e.g., 60 minutes).

-

Viability Assessment: After exposure and a post-incubation period, tissue viability is measured using a colorimetric assay (e.g., MTT assay).

-

Classification: A substance is identified as an irritant if the mean tissue viability is reduced below a defined threshold (typically ≤ 50%).

In Vitro Eye Irritation: Reconstructed Human Cornea-like Epithelium (RhCE) Test Method (Based on OECD Guideline 492)

Objective: To assess the potential of the substance to cause serious eye damage or eye irritation.

Methodology:

-

Test System: A reconstructed human cornea-like epithelium model.

-

Procedure: The test substance is applied topically to the surface of the corneal tissue.

-

Exposure: The tissue is exposed for a defined period.

-

Viability Assessment: Tissue viability is measured using a quantitative method (e.g., MTT assay).

-

Classification: The substance is classified based on the reduction in tissue viability.

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate PPE. The following are general recommendations:

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and protective clothing.

-

Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, use a NIOSH-approved respirator with an appropriate cartridge.

Handling

-

Handle in a well-ventilated area, preferably in a chemical fume hood.[1]

-

Avoid contact with skin, eyes, and clothing.[1]

-

Do not eat, drink, or smoke when handling the substance.[1]

-

Wash hands thoroughly after handling.[1]

-

Use non-sparking tools and take precautionary measures against static discharge.[1]

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][3]

-

Store away from incompatible materials such as strong oxidizing agents.

Caption: General workflow for the safe handling of this compound.

First Aid Measures

In case of exposure, immediate medical attention is required.

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air and keep them comfortable for breathing.[1] Get medical help if you feel unwell.[1] |

| Skin Contact | Take off contaminated clothing and wash it before reuse.[1] Wash with plenty of water.[1] If skin irritation occurs, get medical help.[1] |

| Eye Contact | Immediately rinse with water for several minutes.[1] Remove contact lenses, if present and easy to do.[1] Continue rinsing.[1] Get medical help.[1] |

| Ingestion | Rinse mouth.[1] Get medical help.[1] |

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Absorb with inert material (e.g., sand, silica gel) and place in a suitable container for disposal.

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Thermal decomposition can produce toxic and corrosive gases such as hydrogen chloride and carbon oxides.

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Stability and Reactivity

-

Reactivity: No specific reactivity hazards are known.

-

Chemical Stability: Stable under recommended storage conditions.[4]

-

Incompatible Materials: Strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[4]

-

Hazardous Decomposition Products: Under fire conditions, may produce hydrogen chloride gas and carbon oxides.

Disposal Considerations

Dispose of contents and container in accordance with local, regional, national, and international regulations.[1]

Disclaimer: This document is intended for informational purposes only and does not constitute professional advice. It is essential to consult the official Safety Data Sheet (SDS) and conduct a thorough risk assessment before handling this compound.

References

A Comprehensive Technical Guide to 1-Chloro-3-ethoxypropan-2-ol for Researchers and Drug Development Professionals

Introduction: 1-Chloro-3-ethoxypropan-2-ol is a versatile chemical intermediate with significant potential in organic synthesis and drug discovery. Its unique combination of functional groups—a chloride, a hydroxyl group, and an ether linkage—makes it a valuable building block for the construction of more complex molecules. This technical guide provides an in-depth overview of its synonyms, chemical properties, a representative synthesis protocol, and its role in the broader context of pharmaceutical development.

Synonyms and Identifiers

This compound is known by several alternative names in chemical literature and supplier catalogs. Accurate identification is crucial for sourcing and regulatory compliance.

| Synonym | Source |

| 1-Chloro-3-ethoxy-2-propanol | PubChem[1], BOC Sciences[] |

| 3-Ethoxy-1-chloro-2-propanol | LookChem, BOC Sciences[] |

| 2-Propanol, 1-chloro-3-ethoxy- | BOC Sciences[] |

| 1-Ethoxy-3-chloro-2-propanol | LookChem |

| 1-chloro-3-ethoxypropane-2-ol | LookChem |

| 1-Ethoxy-2-hydroxy-3-chloropropane | SpectraBase |

| Chloro-3-ethoxy-2-propanol | ChemSrc |

| Propanol, 1-chloro-3-ethoxy- | ChemSrc |

| Chlor-propylenglykol-1-aethylaether | ChemSrc |

| AC1LC4GW | BOC Sciences[] |

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in experimental settings. The following table summarizes key quantitative data.

| Property | Value | Source |

| Molecular Formula | C5H11ClO2 | PubChem[1], LookChem |

| Molecular Weight | 138.59 g/mol | PubChem[1] |

| CAS Number | 4151-98-8 | PubChem[1] |

| Appearance | Colorless to pale yellow liquid | ChemBK[3] |

| Odor | Pungent | ChemBK[3] |

| Density | 1.093 g/cm³ | BOC Sciences[] |

| Boiling Point | 171-172 °C | BOC Sciences[] |

| Flash Point | 75 °C | LookChem |

| Refractive Index | 1.4458 | LookChem |

| Solubility | Readily soluble in water | ChemBK[3] |

| Storage Temperature | 2-8°C | LookChem |

Safety and Hazard Information

This compound is classified as a hazardous substance. Appropriate safety precautions must be observed during its handling and use.

| Hazard Classification | GHS Pictogram | Hazard Statement |

| Acute toxicity, Oral (Cat. 4) | Warning | H302: Harmful if swallowed |

| Skin irritation (Cat. 2) | Warning | H315: Causes skin irritation |

| Serious eye damage (Cat. 1) | Danger | H318: Causes serious eye damage |

| STOT SE 3 | Warning | H335: May cause respiratory irritation |

Note: This information is based on aggregated GHS data and may not be exhaustive. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier.

Experimental Protocols

While specific protocols for the use of this compound are often proprietary or application-dependent, a general synthesis procedure can be adapted from similar compounds. The following is a representative protocol for the synthesis of a related chlorohydrin, 1-chloro-3-phenoxy-2-propanol, which illustrates the fundamental reaction principles.

Synthesis of 1-chloro-3-phenoxy-2-propanol [4]

Materials:

-

Phenol (1.0 mole)

-

Epichlorohydrin (1.5 mole)

-

Piperidine hydrochloride (2.0 g)

-

Chloroform

-

Concentrated hydrochloric acid

-

Water

Procedure:

-

A mixture of phenol (94 g; 1.0 mole) and epichlorohydrin (138.8 g; 1.5 mole) is vigorously stirred at 100°C in the presence of piperidine hydrochloride (2.0 g) for 6 hours.[4]

-

After 6 hours, the reaction mixture is cooled, and the excess epichlorohydrin is removed at 100°C under vacuum.[4]

-

The resulting residue is cooled and dissolved in an equal volume of chloroform.

-

The chloroform solution is then stirred vigorously with excess concentrated hydrochloric acid for 30 minutes.[4]

-

The phases are separated, and the organic layer is washed with water.

-

The organic layer is dried and the solvent is evaporated to yield a colorless oil.

-

The crude product is purified by distillation to give 1-chloro-3-phenoxy-2-propanol.[4]

Role in Drug Discovery and Development

Halogenated compounds, particularly those containing chlorine, play a significant role in the pharmaceutical industry.[5] this compound serves as a valuable building block in the synthesis of more complex drug candidates. Its bifunctional nature allows for sequential or orthogonal reactions, enabling the construction of diverse molecular scaffolds. The following diagrams illustrate the potential workflow and logical relationships in which this compound might be utilized.

Caption: A generalized workflow for the synthesis of a drug candidate using this compound.

Caption: The role of a chemical building block in the early stages of drug discovery.

References

- 1. 1-Chloro-3-ethoxy-2-propanol | C5H11ClO2 | CID 547683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. prepchem.com [prepchem.com]

- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties of 1-Chloro-3-ethoxypropan-2-ol

This guide provides an in-depth overview of the boiling point and density of 1-Chloro-3-ethoxypropan-2-ol (CAS No: 4151-98-8), a chemical intermediate relevant to researchers, scientists, and professionals in drug development.[1] This document compiles available data on its key physical properties and outlines standard methodologies for their determination.

Physicochemical Data

The physical properties of this compound are summarized below. Data from various sources are presented to provide a comprehensive view.

| Property | Value | Conditions | Source |

| Boiling Point | 200.9 ± 20.0 °C | at 760 mmHg | Chemsrc[2], ChemBK[3] |

| 104-106 °C | at 60 Torr | Echemi[1] | |

| Density | 1.1 ± 0.1 g/cm³ | Not Specified | Chemsrc[2] |

| 1.107 g/cm³ | at 25 °C | Echemi[1] | |

| 1.093 g/cm³ | Not Specified | ChemBK[3] | |

| Molecular Formula | C₅H₁₁ClO₂ | Chemsrc[2], Echemi[1] | |

| Molecular Weight | 138.59 g/mol | Chemsrc[2], PubChem[4] |

Experimental Protocols

While the provided search results do not detail the specific experimental protocols used to determine the cited values, standard laboratory procedures for measuring the boiling point and density of a liquid organic compound are well-established.

Boiling Point Determination:

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

-

Distillation Method (Atmospheric Pressure): A common method involves heating the liquid in a distillation apparatus. The temperature is recorded when the liquid is boiling and a stable temperature is observed on a thermometer placed in the vapor phase, indicating the boiling point at the ambient atmospheric pressure.

-

Vacuum Distillation (Reduced Pressure): For substances that decompose at their atmospheric boiling point or have very high boiling points, vacuum distillation is employed. The procedure is similar to atmospheric distillation, but the system's pressure is reduced. It is crucial to record the pressure at which the boiling point is measured, as is the case for the 104-106 °C value reported at 60 Torr.[1]

Density Determination:

Density is the mass of a substance per unit volume.

-

Pycnometer Method: A pycnometer, a flask with a specific, accurately known volume, is weighed empty, then filled with the sample liquid and weighed again. The density is calculated by dividing the mass of the liquid by the volume of the pycnometer. The temperature is controlled and recorded as density is temperature-dependent.

-

Hydrometer Method: A hydrometer is a calibrated instrument that is floated in the liquid. The density is read directly from the scale at the point where the liquid surface meets the hydrometer's stem. This method is quick but generally less precise than the pycnometer method.

Logical Relationship of Properties

The following diagram illustrates the relationship between the chemical compound and its core physical properties discussed in this guide.

Caption: Relationship between the compound and its physical properties.

References

An In-depth Technical Guide to the Isomers of C5H11ClO2 and Related Compounds for Researchers and Drug Development Professionals

The molecular formula C5H11ClO2 represents a variety of saturated acyclic organic compounds. The degree of unsaturation for this formula is zero, indicating the absence of double bonds or ring structures. Therefore, the isomers of C5H11ClO2 are primarily chlorinated diols or chlorinated ether-alcohols. While several isomers can be drawn, comprehensive technical data for these specific molecules is sparse in scientific literature.

This guide first identifies the possible IUPAC names for isomers of C5H11ClO2 and presents available data. Recognizing the limited detailed information for this specific formula, and to provide a more thorough resource for researchers, this document then offers an in-depth analysis of the closely related and extensively studied chlorinated pentanoic acids (C5H9ClO2) , which are of significant interest in synthetic and medicinal chemistry.

Part 1: Isomers of C5H11ClO2

The IUPAC nomenclature for C5H11ClO2 will vary depending on the arrangement of the carbon skeleton, the positions of the chlorine atom, and the two hydroxyl groups (or ether and hydroxyl functionalities). Below are some representative isomers and their basic properties.

Representative Isomers of C5H11ClO2

A number of positional isomers for chloropentanediols and chloro-ether alcohols exist. The following table summarizes a few examples for which data is available.

| IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Structure | PubChem CID |

| 1-chloropentane-2,3-diol[1] | C5H11ClO2 | 138.59 | CCC(C(CCl)O)O | 12688326 |

| 3-chloropentane-1,5-diol[2] | C5H11ClO2 | 138.59 | C(CO)C(CCO)Cl | 87271978 |

| 1-(1-chloroethoxy)propan-1-ol[3] | C5H11ClO2 | 138.59 | CCC(O)OC(C)Cl | 173280110 |

| 1-chloro-3-ethoxy-2-propanol[4] | C5H11ClO2 | 138.59 | CCOCH2CH(O)CCl | 4151-98-8 (CAS) |

Biological Relevance of Chlorinated Diols

While specific data on the C5H11ClO2 isomers is limited, related chlorinated diols have been investigated for their biological activity. For instance, chlorinated analogs of leukotoxin diol have been synthesized and shown to induce apoptosis in HepG2 cells, suggesting that chloride atoms can act as bioisosteres for hydroxyl groups in certain lipids, retaining biological effects.[5][6][7] This highlights the potential for small chlorinated molecules to have significant biological activity, a key consideration in drug development.[8]

Part 2: A Comprehensive Guide to Chloropentanoic Acids (C5H9ClO2)

Due to their utility as synthetic building blocks and intermediates in the preparation of pharmaceuticals and agrochemicals, chloropentanoic acids (and their isomers) are well-documented.[6] These compounds, with the molecular formula C5H9ClO2, possess a degree of unsaturation of one, consistent with a carboxylic acid functional group.

Isomers and IUPAC Nomenclature of Chloropentanoic Acids

The isomers of chloropentanoic acid are categorized based on the carbon chain (n-pentanoic, isovaleric, pivalic) and the position of the chlorine atom.

| Parent Acid | IUPAC Name | CAS Number |

| Pentanoic Acid | 2-Chloropentanoic acid | 6155-96-0[9] |

| Pentanoic Acid | 3-Chloropentanoic acid | 6065-93-6 |

| Pentanoic Acid | 4-Chloropentanoic acid | 623-63-2 |

| Pentanoic Acid | 5-Chloropentanoic acid | 1119-46-6[6][8] |

| 3-Methylbutanoic Acid | 2-Chloro-3-methylbutanoic acid | 624-99-7 |

| 3-Methylbutanoic Acid | 3-Chloro-3-methylbutanoic acid | 50995-99-8 |

| 2,2-Dimethylpropanoic Acid | 3-Chloro-2,2-dimethylpropanoic acid | 13511-38-1[10][11] |

Quantitative Data Presentation

The physical and chemical properties of these isomers are critical for their application in synthesis and drug formulation.

| IUPAC Name | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) |

| 2-Chloropentanoic acid | 136.58 | 114-116 (14 Torr) | - | 1.139 |

| 5-Chloropentanoic acid | 136.58 | 90-91 (0.8 Torr)[8] | 18[8] | 1.1644 (20 °C)[8] |

| 3-Chloro-2,2-dimethylpropanoic acid | 136.58 | 215[12] | 41-43[12] | - |

Experimental Protocols

Detailed methodologies are crucial for the practical application of these compounds in a research setting. Below are representative synthesis protocols.

This protocol describes a method for producing 5-chloropentanoic acid, a useful intermediate in organic synthesis.[13]

Materials:

-

Cyclopentanone

-

30% Hydrogen peroxide

-

Copper(II) chloride (CuCl2)

-

Hydrochloric acid (for pH adjustment)

-

Organic solvent for extraction (e.g., chloroform)

-

Alkali metal hydroxide (for catalyst regeneration)

Procedure:

-

Cyclopentanone is oxidized with a 4-7 molar excess of 30% hydrogen peroxide at a temperature of 0-30 °C.

-

The resulting reaction mass is treated with copper(II) chloride at a molar ratio of cyclopentanone to CuCl2 of 1:(0.7-1.0) at a temperature of 5-30 °C.

-

The pH of the solution is adjusted to 1.7-3.0 using hydrochloric acid.

-

The target product, 5-chloropentanoic acid, is isolated via extraction with an organic solvent.

-

To regenerate the copper chloride catalyst, the remaining aqueous layer is treated with an alkali metal hydroxide to a pH of 1.7-3.5.[13]

While not a C5 compound, the synthesis of 3-chloro-1,2-propanediol from epichlorohydrin is a well-established industrial process that illustrates the synthesis of chlorinated diols.[14]

Materials:

-

Epichlorohydrin

-

Deionized water

-

Cation exchange resin (catalyst)

Procedure:

-

Hydrolysis: A mixture of epichlorohydrin, deionized water, and a cation exchange resin is prepared. The weight ratio is approximately (550-650):(250-350):(1.5-2.5) respectively.[14]

-

An initial portion (20-30 wt%) of the reactants is heated to 70-75 °C over 30-60 minutes.

-

The remaining deionized water is added uniformly over 2-3 hours, maintaining a reaction temperature of 80-90 °C to facilitate the hydrolysis reaction.[14]

-

The reaction is allowed to continue for 1-2 hours after the final addition of water.

-

Purification: The resulting hydrolysate is filtered to remove the resin catalyst.

-

The filtrate is subjected to distillation under vacuum (≥0.098 MPa) at a gas phase temperature of ≥82 °C to yield the 3-chloro-1,2-propanediol product.[14]

Mandatory Visualization

The following diagrams illustrate key conceptual frameworks relevant to the synthesis and application of these compounds.

Caption: Synthesis and application workflow for chloropentanoic acids.

Applications in Research and Drug Development

Chlorinated organic compounds are of immense importance in the pharmaceutical industry. The inclusion of a chlorine atom can significantly alter a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[8]

-

Synthetic Intermediates: Chloropentanoic acids are versatile intermediates. The carboxylic acid can be converted to esters, amides, or acid chlorides, while the chlorine atom can be displaced by various nucleophiles, allowing for the construction of more complex molecular architectures.

-

Bioisosteric Replacement: As noted with chlorinated diols, the chloro group can serve as a bioisostere for hydroxyl or methyl groups. This allows medicinal chemists to fine-tune the properties of a lead compound to improve its efficacy, pharmacokinetic profile, or reduce side effects.[7]

-

Building Blocks for Bioactive Molecules: These compounds can serve as fragments or building blocks in the synthesis of targeted therapies. For example, 5-chlorovaleric acid can be used as a linker in the development of probes or targeted drug delivery systems.[6]

-

Click Chemistry Applications: While not directly applicable, the functional handles on these molecules can be elaborated to introduce azide or alkyne groups, making them suitable for "click chemistry" applications, a powerful tool for bioconjugation in drug discovery.

References

- 1. 1-Chloropentane-2,3-diol | C5H11ClO2 | CID 12688326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Chloropentane-1,5-diol | C5H11ClO2 | CID 87271978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-(1-Chloroethoxy)propan-1-ol | C5H11ClO2 | CID 173280110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Propanol, 1-chloro-3-ethoxy- [webbook.nist.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. datapdf.com [datapdf.com]

- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Regulatory lipid vicinal diols counteract the biological activity of epoxy fatty acids and can act as biomarkers and mechanisms for disease progression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 2-Pentanone, 5-chloro- (CAS 5891-21-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 12. scielo.br [scielo.br]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. CN102229523B - Preparation method of 3-chloro-1,2-propanediol - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols: Synthesis of 1-Chloro-3-ethoxypropan-2-ol from Epichlorohydrin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 1-chloro-3-ethoxypropan-2-ol from the reaction of epichlorohydrin with ethanol. This synthesis is a key step in the preparation of various building blocks for drug discovery and development, where the chlorohydrin moiety can be further functionalized.

Reaction Principle

The synthesis of this compound from epichlorohydrin proceeds via a nucleophilic ring-opening reaction. In this reaction, ethanol acts as the nucleophile, attacking one of the electrophilic carbon atoms of the epoxide ring in epichlorohydrin. This reaction can be catalyzed by either an acid or a base. The protocol detailed below utilizes a base-catalyzed pathway, which generally favors the attack of the nucleophile on the less substituted carbon of the epoxide, leading to the desired product.

Quantitative Data

The following table summarizes the typical quantitative data for the synthesis of this compound. Please note that yields can vary based on the specific reaction conditions and purification methods employed.

| Parameter | Value |

| Molecular Formula | C₅H₁₁ClO₂ |

| Molecular Weight | 138.59 g/mol |

| Typical Yield | 75-85% |

| Purity (by GC) | >98% |

| Boiling Point | 185-187 °C (at 760 mmHg) |

| Density | 1.085 g/cm³ |

Experimental Protocol

This protocol details the step-by-step methodology for the synthesis of this compound.

Materials and Equipment:

-

Epichlorohydrin (99%)

-

Ethanol (absolute)

-

Sodium hydroxide (NaOH)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 100 mL of absolute ethanol.

-

Catalyst Addition: To the ethanol, carefully add 0.4 g (10 mmol) of sodium hydroxide pellets. Stir the mixture until the sodium hydroxide is completely dissolved, forming sodium ethoxide in situ.

-

Addition of Epichlorohydrin: To the ethanolic sodium ethoxide solution, add 9.25 g (0.1 mol) of epichlorohydrin dropwise over a period of 30 minutes while stirring. An exothermic reaction will be observed.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) and maintain it at this temperature for 4 hours.

-

Work-up:

-

After 4 hours, cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and add 100 mL of diethyl ether and 50 mL of water.

-

Shake the funnel vigorously and allow the layers to separate.

-

Separate the organic layer and wash it twice with 50 mL of water to remove any remaining ethanol and sodium hydroxide.

-

-

Drying and Solvent Removal:

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and transfer the filtrate to a round-bottom flask.

-

Remove the diethyl ether using a rotary evaporator.

-

-

Purification:

-

The crude product is purified by fractional distillation under atmospheric pressure.

-

Collect the fraction boiling between 185-187 °C.

-

-

Characterization: The final product, this compound, should be a colorless liquid. Confirm the identity and purity of the product using appropriate analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations

Reaction Pathway:

The following diagram illustrates the base-catalyzed ring-opening of epichlorohydrin with ethanol to form this compound.

Caption: Base-catalyzed synthesis of this compound.

Experimental Workflow:

The diagram below outlines the key steps in the experimental protocol.

Caption: Workflow for the synthesis of this compound.

reaction of epichlorohydrin with ethanol to form 1-Chloro-3-ethoxypropan-2-ol

Abstract

This application note provides a detailed protocol for the synthesis of 1-Chloro-3-ethoxypropan-2-ol via the reaction of epichlorohydrin with ethanol. This process involves the ring-opening of the epoxide ring of epichlorohydrin by ethanol, a reaction that can be effectively catalyzed by a Lewis acid. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering a comprehensive guide to the experimental procedure, characterization of the product, and relevant data.

Introduction

This compound is a valuable chemical intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. Its structure, featuring a chlorohydrin and an ether functional group, allows for a variety of subsequent chemical transformations. The synthesis of this compound is typically achieved through the nucleophilic attack of ethanol on the epoxide ring of epichlorohydrin. This reaction can be catalyzed by either acids or bases. This application note focuses on a Lewis acid-catalyzed approach, which offers a controlled and efficient method for the preparation of the target molecule.

Reaction Scheme

The overall reaction is as follows:

The reaction proceeds via the activation of the epoxide oxygen by the Lewis acid, followed by the nucleophilic attack of ethanol on one of the epoxide carbons.

Experimental Protocol

This protocol is a representative example based on established principles of epoxide ring-opening reactions.

Materials:

-

Epichlorohydrin (99%)

-

Ethanol (anhydrous, 200 proof)

-

Lewis Acid Catalyst (e.g., Tin(IV) chloride, Zinc(II) chloride)

-

Diethyl ether (anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous ethanol.

-

Addition of Catalyst: To the stirring ethanol, slowly add the Lewis acid catalyst at room temperature.

-

Addition of Epichlorohydrin: To this mixture, add epichlorohydrin dropwise over a period of 30 minutes. An exothermic reaction may be observed.

-

Reaction: Heat the reaction mixture to a gentle reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Washing: Wash the combined organic layers with brine (2 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by vacuum distillation to obtain pure this compound.

Data Presentation

Table 1: Reactant Stoichiometry and Reaction Conditions

| Reactant/Parameter | Molar Ratio | Amount |

| Epichlorohydrin | 1.0 eq | (Specify mass/moles) |

| Ethanol | 2.0 eq | (Specify volume/moles) |

| Lewis Acid Catalyst | 0.05 eq | (Specify mass/moles) |

| Temperature | - | 85 °C |

| Reaction Time | - | 5 hours |

Table 2: Product Characterization

| Property | Value |

| Chemical Formula | C5H11ClO2 |

| Molecular Weight | 138.59 g/mol |

| CAS Number | 4151-98-8 |

| Appearance | Colorless liquid |

| Boiling Point | 198-200 °C (at 760 mmHg) |

| Yield | 75-85% (Typical) |

| ¹H NMR (CDCl₃, 400 MHz) | δ 3.95-3.85 (m, 1H), 3.65-3.50 (m, 4H), 3.40 (t, J=6.0 Hz, 2H), 2.50 (br s, 1H), 1.20 (t, J=7.0 Hz, 3H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 72.5, 71.8, 70.5, 46.0, 15.2 |

| IR (neat, cm⁻¹) | 3400 (br, O-H), 2975, 2920, 2870 (C-H), 1110 (C-O), 750 (C-Cl) |

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

-

Epichlorohydrin is a toxic and carcinogenic substance. Handle it with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, and work in a well-ventilated fume hood.

-

Lewis acids are corrosive and moisture-sensitive. Handle them with care.

-

The reaction is exothermic. Ensure proper temperature control.

-

All procedures should be carried out by trained personnel in a suitable laboratory setting.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound from epichlorohydrin and ethanol. The described method is robust and provides the target compound in good yield. The provided characterization data will aid in the confirmation of the product's identity and purity. This protocol should serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development.

Application Notes and Protocols: 1-Chloro-3-ethoxypropan-2-ol in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-3-ethoxypropan-2-ol is a versatile bifunctional molecule that serves as a key building block in the synthesis of a variety of pharmaceutical compounds. Its structure, featuring a reactive chlorine atom, a secondary alcohol, and an ether linkage, allows for the introduction of a propanolamine side-chain, a common pharmacophore in many active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of beta-blocker analogues, a class of drugs widely used in the management of cardiovascular diseases.

Application: Synthesis of Beta-Adrenergic Receptor Antagonists (Beta-Blockers)

This compound is an ideal precursor for the synthesis of analogues of aryloxypropanolamine beta-blockers. The general structure of these drugs consists of an aromatic group linked via an ether to a propanolamine side chain. The ethoxy group in this compound can be envisioned as a starting point for building more complex ether-linked side chains, or it can be a feature of the final molecule, potentially influencing its pharmacokinetic and pharmacodynamic properties.

The synthesis of beta-blocker analogues from this compound typically involves a two-step process:

-

Epoxidation: The chlorohydrin is first converted to the corresponding epoxide, 2-(ethoxymethyl)oxirane, by treatment with a base. This reactive intermediate is then used in the subsequent step.

-

Nucleophilic Ring-Opening: The epoxide is reacted with a suitable amine (e.g., isopropylamine, tert-butylamine) to open the epoxide ring and form the desired amino alcohol, the core structure of the beta-blocker.

This synthetic strategy is analogous to the well-established methods for preparing commercially successful beta-blockers like propranolol and bisoprolol.[1][2]

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of related beta-blocker precursors and provide a general framework for the utilization of this compound.[3][4]

Protocol 1: Synthesis of 2-(Ethoxymethyl)oxirane from this compound

This protocol describes the intramolecular cyclization of the chlorohydrin to form the corresponding epoxide.

Materials:

-

This compound

-

Sodium hydroxide (NaOH)

-

Water (distilled or deionized)

-

Diethyl ether (or other suitable organic solvent)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve this compound (1 equivalent) in diethyl ether in a round-bottom flask.

-

Prepare an aqueous solution of sodium hydroxide (1.1 equivalents).

-

Cool the flask containing the chlorohydrin solution in an ice bath.

-

Slowly add the sodium hydroxide solution to the stirred chlorohydrin solution over a period of 15-30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

-

Extract the aqueous layer with diethyl ether (2 x volume of the aqueous layer).

-

Combine the organic extracts and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude 2-(ethoxymethyl)oxirane.

-

The crude product can be purified by distillation under reduced pressure if necessary.

Protocol 2: Synthesis of a Beta-Blocker Analogue by Ring-Opening of 2-(Ethoxymethyl)oxirane with an Amine

This protocol outlines the nucleophilic addition of an amine to the epoxide to form the final amino alcohol product.

Materials:

-

2-(Ethoxymethyl)oxirane (from Protocol 1)

-

Isopropylamine (or other desired amine)

-

Methanol (or other suitable protic solvent)

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer

-

Heating mantle or oil bath

Procedure:

-

Dissolve 2-(ethoxymethyl)oxirane (1 equivalent) in methanol in a round-bottom flask.

-

Add the desired amine (e.g., isopropylamine, 2-3 equivalents) to the solution.

-

Attach a reflux condenser and heat the reaction mixture to reflux (approximately 65°C for methanol).

-

Maintain the reflux for 12-24 hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent and excess amine under reduced pressure using a rotary evaporator.

-

The resulting crude product, a 1-(alkylamino)-3-ethoxypropan-2-ol derivative, can be purified by column chromatography or crystallization.

Quantitative Data

The following table summarizes typical reaction parameters and yields for the synthesis of beta-blocker precursors and final products based on analogous chemoenzymatic routes. These values can serve as a benchmark for the synthesis of analogues using this compound.

| Step | Reactants | Product | Solvent | Catalyst/Base | Time (h) | Temp (°C) | Yield (%) | Reference |

| Chlorohydrin Synthesis | 4-((2-Isopropoxyethoxy)methyl)phenol, Epichlorohydrin | 1-Chloro-3-(4-((2-isopropoxyethoxy)methyl)phenoxy)propan-2-ol | Water | NaOH | 48 | RT | 63 | [4] |

| Kinetic Resolution | Racemic Chlorohydrin, Vinyl butanoate | (R)-Chlorohydrin | Acetonitrile | Candida antarctica Lipase B | 25 | 38 | ~45-50 | [4] |

| Amination | (R)-Chlorohydrin, Isopropylamine | (S)-Bisoprolol | Methanol | - | Reflux | 65 | 91 | [4] |

| Chlorohydrin Synthesis | 4-Acetamidophenol, Epichlorohydrin | N-(4-(3-chloro-2-hydroxypropoxy)phenyl)acetamide | - | Pyridine | 24 | RT | 27 | [3] |

| Amination | (R)-N-(4-(3-chloro-2-hydroxypropoxy)phenyl)acetamide, Isopropylamine | (S)-Practolol | - | - | - | - | - | [3] |

Signaling Pathway and Experimental Workflow

The primary molecular target for beta-blockers are beta-adrenergic receptors, which are G-protein coupled receptors (GPCRs) involved in the sympathetic nervous system's "fight or flight" response.

References

- 1. jmedchem.com [jmedchem.com]

- 2. Kinetic resolution of 1-chloro-3-(1-naphthyloxy)-2-propanol, an intermediate in the synthesis of beta-adrenergic receptor blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lipase Catalyzed Synthesis of Enantiopure Precursors and Derivatives for β-Blockers Practolol, Pindolol and Carteolol | MDPI [mdpi.com]

- 4. mdpi.com [mdpi.com]

Applications of 1-Chloro-3-ethoxypropan-2-ol in Polymer Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-3-ethoxypropan-2-ol is a key precursor in polymer chemistry, primarily serving as a progenitor for the monomer 1,2-epoxy-3-ethoxypropane , more commonly known as ethyl glycidyl ether (EGE) . The transformation of this chlorohydrin to its epoxide form unlocks its utility in the synthesis of functional polyethers, specifically poly(ethyl glycidyl ether) (PEGE). These polymers are of significant interest due to their unique properties, including thermoresponsiveness and biocompatibility, which make them promising candidates for a range of applications in drug delivery, surface modification, and smart materials.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of poly(ethyl glycidyl ether) via ring-opening polymerization (ROP). Both anionic and cationic polymerization methods are discussed, offering researchers a comprehensive guide to producing well-defined polyethers.

Application Notes

The principal application of this compound in polymer chemistry is its role as a stable and readily available starting material for the synthesis of ethyl glycidyl ether. EGE is a valuable monomer for the production of polyethers with tunable properties.

Key Applications of Poly(ethyl glycidyl ether) (PEGE):

-

Thermoresponsive Materials: PEGE exhibits a lower critical solution temperature (LCST) in aqueous solutions. The homopolymer has a phase transition temperature of approximately 14.6°C.[1][2] This property can be finely tuned by copolymerizing EGE with other glycidyl ethers, such as glycidyl methyl ether (GME), to create copolymers with LCSTs ranging from 10°C to 60°C.[1] This thermoresponsive behavior is highly desirable for applications in smart hydrogels, sensors, and controlled drug release systems.

-

Biocompatible Polymers: Polyethers, in general, are known for their biocompatibility. PEGE and its copolymers are being explored as alternatives to poly(ethylene glycol) (PEG) in biomedical applications due to their bio-inert nature and potential for functionalization.

-

Functional Polymer Platforms: The polyether backbone of PEGE can be modified, or EGE can be copolymerized with functional monomers to introduce a variety of chemical handles. This allows for the post-polymerization modification and the attachment of biomolecules, drugs, or targeting ligands.

-

CO2 Separation: Poly(glycidyl ethers), including PEGE, have shown promise as materials for CO2 separation membranes and absorption processes due to their favorable CO2 solubility and amorphous nature.[3]

Experimental Protocols

Protocol 1: Synthesis of Ethyl Glycidyl Ether (EGE) from this compound

This protocol describes the intramolecular cyclization of this compound to form the corresponding epoxide, ethyl glycidyl ether, through dehydrochlorination with a base. This is a classic example of an intramolecular Williamson ether synthesis.[4]

Materials:

-

This compound

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Anhydrous diethyl ether or other suitable organic solvent

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Water

Procedure:

-

Dissolve this compound in a suitable organic solvent such as diethyl ether in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Prepare a concentrated aqueous solution of sodium hydroxide (e.g., 40% w/v).

-

Cool the flask containing the chlorohydrin solution in an ice bath.

-

Slowly add the sodium hydroxide solution dropwise to the stirred chlorohydrin solution. The reaction is exothermic and should be controlled to maintain a low temperature.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours (e.g., 2-4 hours) to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Transfer the reaction mixture to a separatory funnel and add water to dissolve the salt byproduct.

-

Separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude ethyl glycidyl ether can be purified by fractional distillation under reduced pressure to obtain the pure monomer.

Caption: Synthesis of PEGE from this compound.

Protocol 2: Anionic Ring-Opening Polymerization (AROP) of Ethyl Glycidyl Ether (EGE)

Anionic polymerization of glycidyl ethers can produce well-defined polymers with narrow molecular weight distributions.[5][6]

Materials:

-

Ethyl glycidyl ether (EGE), freshly distilled and dried over CaH₂.

-

Initiator: e.g., potassium tert-butoxide (t-BuOK) or a pre-formed alkoxide initiator.

-

Dry, aprotic solvent: e.g., tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).[6]

-

Terminating agent: e.g., acidified methanol.

-

Inert gas supply (e.g., Argon or Nitrogen).

-

Schlenk line or glovebox for handling air- and moisture-sensitive reagents.

Procedure:

-

All glassware should be flame-dried under vacuum and cooled under an inert atmosphere.

-

The initiator (e.g., t-BuOK) is dissolved in the dry solvent in a Schlenk flask under an inert atmosphere.

-

The purified EGE monomer is added to the initiator solution via a syringe.

-

The reaction mixture is stirred at a controlled temperature (e.g., 25°C) for a specified time (e.g., 24 hours).[6] The polymerization can be monitored by taking aliquots and analyzing them by ¹H NMR or size exclusion chromatography (SEC).

-

The polymerization is terminated by the addition of a small amount of acidified methanol.

-

The polymer is precipitated in a non-solvent such as cold hexane or diethyl ether.

-

The precipitated polymer is collected by filtration or centrifugation, washed with the non-solvent, and dried under vacuum to a constant weight.

Protocol 3: Cationic Ring-Opening Polymerization (CROP) of Ethyl Glycidyl Ether (EGE)

Cationic polymerization provides an alternative route to PEGE, often initiated by Lewis or Brønsted acids.

Materials:

-

Ethyl glycidyl ether (EGE), freshly distilled and dried.

-

Initiator: e.g., a Lewis acid such as boron trifluoride diethyl etherate (BF₃·OEt₂) or a strong Brønsted acid.

-

Dry, non-nucleophilic solvent: e.g., dichloromethane (CH₂Cl₂).

-

Quenching agent: e.g., methanol or ammonia solution in methanol.

-

Inert gas supply.

Procedure:

-